Tubifolidine

描述

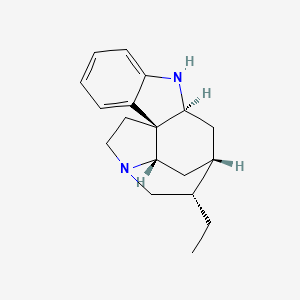

Structure

2D Structure

3D Structure

属性

CAS 编号 |

6883-33-6 |

|---|---|

分子式 |

C18H24N2 |

分子量 |

268.4 g/mol |

IUPAC 名称 |

(1S,9S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-triene |

InChI |

InChI=1S/C18H24N2/c1-2-12-11-20-8-7-18-14-5-3-4-6-15(14)19-16(18)9-13(12)10-17(18)20/h3-6,12-13,16-17,19H,2,7-11H2,1H3/t12-,13+,16+,17+,18+/m1/s1 |

InChI 键 |

QSQOLCZSZHPZBY-FGPFUNDFSA-N |

手性 SMILES |

CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C[C@@H]3NC5=CC=CC=C45 |

规范 SMILES |

CCC1CN2CCC34C2CC1CC3NC5=CC=CC=C45 |

产品来源 |

United States |

Compound Names Mentioned

| Compound Name |

| Tubifolidine |

| Methanol (B129727) |

| Ethanol (B145695) |

| Carbon |

| Hydrogen |

| Nitrogen |

Synthetic Strategies and Methodologies

Total Synthesis Approaches to Tubifolidine

The total synthesis of this compound has been achieved through both racemic and asymmetric strategies, each presenting unique challenges and solutions.

Racemic Total Synthesis

Early synthetic endeavors toward this compound focused on racemic routes, which produce an equal mixture of both enantiomers. A notable approach involved the total synthesis of (±)-tubifolidine, alongside related alkaloids (±)-tubifoline and (±)-19,20-dihydroakuammicine. ub.educapes.gov.brgoogle.com.au These initial syntheses laid the groundwork for more advanced, stereocontrolled methods by establishing key bond formations and cyclization strategies. Another racemic synthesis of (±)-tubifolidine was developed, highlighting the ongoing efforts to devise new pathways to this complex molecule. hanyang.ac.kr

Asymmetric Total Synthesis

The development of asymmetric syntheses, which selectively produce one enantiomer, represents a significant advancement in the field. These methods are crucial for accessing the biologically active form of the natural product.

Enantiospecific syntheses utilize a chiral starting material to control the stereochemistry of the final product. One such route to (−)-tubifolidine begins with an enantiopure intermediate, 3a-(2-nitrophenyl)hexahydroindolone, which is derived from the prochiral cyclohexanedione. acs.org This strategy successfully translates the initial stereochemistry through a series of reactions to afford the target alkaloid. figshare.com Another approach reported novel asymmetric synthetic routes to both (+)-uleine and (−)-tubifolidine, further expanding the arsenal (B13267) of enantiospecific methods. nih.govacs.org A concise asymmetric total synthesis of (−)-tubifolidine, along with (−)-dehydrotubifoline and (−)-tubifoline, has also been described. acs.orgnih.gov

Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A key example is the catalytic asymmetric synthesis of this compound developed by Shibasaki and co-workers. drugfuture.combikaken.or.jpresearchgate.netsci-hub.se This approach utilizes a catalytic asymmetric Michael addition as a crucial step to establish the initial stereocenter, which then directs the stereochemistry of subsequent transformations. drugfuture.comrsc.org This method has proven to be an efficient and highly stereocontrolled route to the natural product. rsc.org The synthesis of an optically active synthon for the total synthesis of this compound has also been achieved through catalytic asymmetric reactions. wiley-vch.de

Enantiospecific Synthetic Routes

Key Synthetic Transformations and Cascade Reactions

The construction of this compound's intricate pentacyclic framework relies on powerful and efficient chemical reactions, with the Fischer indolization being a cornerstone transformation.

Fischer Indolization Methodologies (e.g., Regioselective, Stepwise)

The Fischer indole (B1671886) synthesis is a classic and widely used method for constructing the indole nucleus, a central feature of this compound and many other alkaloids. rsc.orgresearchgate.netmdpi.comtestbook.com This reaction typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. testbook.com

In the context of this compound synthesis, controlling the regioselectivity of the Fischer indolization is a significant challenge, particularly when using unsymmetrical ketones. acs.orgnih.govrsc.org To address this, researchers have developed regioselective and stepwise Fischer indolization protocols. acs.orgnih.gov One strategy involves the regioselective formation of enol triflates from 2-azabicyclo[3.3.1]nonane ketones. nih.govacs.orgresearchgate.net The subsequent indolization of the resulting ene-hydrazides allows for the efficient and controlled construction of the key indole intermediate. nih.govacs.orgresearchgate.net This stepwise approach, featuring the selective formation of an enol triflate, has been instrumental in solving the regioselectivity problem and has been successfully applied to the asymmetric total syntheses of several Strychnos alkaloids, including this compound. acs.orgnih.gov The regioselective Fischer indolization has also been a key step in the total synthesis of (±)-deethylibophyllidine. capes.gov.br

A highly stereocontrolled catalytic enantioselective synthesis of this compound was achieved using a chiral indole intermediate prepared through a highly regioselective Fischer indole synthesis between a specific ketone and phenylhydrazine hydrochloride. rsc.org This highlights the power of combining asymmetric catalysis with classic transformations to achieve elegant and efficient total syntheses.

Cyclization Reactions for Polycyclic Framework Construction

A prominent strategy involves the use of radical cyclizations to form one of the piperidine (B6355638) rings. In this approach, a radical precursor, such as an aryl halide, is positioned appropriately to enable an intramolecular addition onto an adjacent alkene or alkyne. For instance, a tributyltin hydride (Bu₃SnH) mediated reaction can initiate the cyclization of an N-allylated tryptamine (B22526) derivative, effectively constructing the C-ring of the indole alkaloid scaffold . The regioselectivity and stereoselectivity of these cyclizations are paramount and are often controlled by the geometry of the acyclic precursor.

Another powerful tool for framework construction is the intramolecular Heck reaction. This palladium-catalyzed process is highly effective for forming five- and six-membered rings by coupling an aryl or vinyl halide with a tethered alkene . In the context of this compound synthesis, an intramolecular Heck reaction can be envisioned to close the C-ring by linking the C4 position of the indole nucleus to a pendant olefin. The efficiency of this reaction is influenced by the ligand on the palladium catalyst, the base, and the solvent system employed .

Furthermore, cascade or tandem reactions, which combine multiple bond-forming events in a single operation, offer an elegant and efficient route to the polycyclic core. A well-designed cascade can initiate with one cyclization that sets the stage for a subsequent, spontaneous ring closure, rapidly building molecular complexity from a simpler starting material . These sophisticated reactions are a hallmark of modern synthetic chemistry and have been conceptually applied to the assembly of scaffolds related to this compound [1, 10].

The table below summarizes key cyclization reactions utilized in the construction of this compound-related polycyclic systems.

| Reaction Type | Key Reagents/Catalyst | Bond Formed / Ring Closed | Strategic Advantage | References |

| Radical Cyclization | Bu₃SnH, AIBN | C-C or C-N bond (Piperidine ring) | Reliable for 6-endo-trig cyclizations; tolerant of various functional groups. | |

| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | C-C bond (Carbocyclic C-ring) | High functional group tolerance; forms C(sp²)-C(sp²) bonds efficiently. | , |

| Pictet-Spengler Reaction | Acid catalyst (e.g., TFA, HCl) | C-C bond (Tetrahydro-β-carboline) | Classic method for indole alkaloid synthesis; forms the C-ring directly from a tryptamine derivative. | |

| Diels-Alder Cycloaddition | Heat or Lewis Acid | C-C bonds (Forms a six-membered ring) | Powerful C-C bond-forming reaction; establishes multiple stereocenters in one step. |

Bridged Ring System Formation (e.g., 2-Azabicyclo[3.3.1]nonane)

A defining structural challenge in the total synthesis of this compound is the construction of its rigid, bridged 2-azabicyclo[3.3.1]nonane core. This motif locks the molecule into a specific three-dimensional conformation and presents a significant synthetic hurdle . The formation of this bridged system requires precise control over intramolecular bond formation to span across a pre-existing ring system.

One of the most successful and frequently employed methods for forging this bridge is the intramolecular Mannich reaction [6, 8]. This reaction involves the condensation of an amine with an aldehyde (or its equivalent, such as an acetal) and an enolate or other nucleophilic carbon. In a typical synthetic sequence targeting this compound, a key intermediate possessing a piperidine or tetrahydropyridine (B1245486) ring is functionalized with both an amine nucleophile and an electrophilic carbonyl precursor. Upon activation, typically under acidic or basic conditions, the amine attacks the carbonyl, forming an iminium ion intermediate. This highly electrophilic species is then trapped intramolecularly by a tethered enol or enolate, closing the second bridge and yielding the 2-azabicyclo[3.3.1]nonane skeleton [7, 12]. The stereochemical outcome of this cyclization is crucial and is often directed by the existing stereocenters in the substrate.

An alternative strategy relies on an intramolecular Michael addition or a related conjugate addition reaction . In this approach, a precursor is assembled where a nitrogen nucleophile (or a carbon nucleophile adjacent to a nitrogen) is poised to attack an α,β-unsaturated carbonyl system (e.g., an enone) located across the ring. This 1,4-addition creates the critical C-N or C-C bond that constitutes the bridge. The success of this strategy depends on the geometric alignment of the nucleophile and the Michael acceptor, ensuring an entropically favored intramolecular pathway .

The table below outlines common strategies for the formation of the 2-azabicyclo[3.3.1]nonane system.

| Strategy | Key Bond Formation | Typical Conditions | Mechanistic Intermediate | References |

| Intramolecular Mannich Reaction | C-C bond | Acidic (e.g., TFA, HCOOH) or basic | Iminium ion | , , |

| Intramolecular Michael Addition | C-N or C-C bond | Basic (e.g., NaH, K₂CO₃) | Enolate | , |

| Intramolecular N-Alkylation | C-N bond | Base, Electrophile (e.g., -OTs, -OMs) | Sₙ2 transition state |

Construction of Core Indole Alkaloid Scaffolds (e.g., Pyrrolo[2,3-d]carbazole, Azocino[4,3-b]indole)

This compound belongs to a class of complex indole alkaloids characterized by fused, polycyclic scaffolds. The development of general methods to access these core structures, such as the pyrrolo[2,3-d]carbazole and the azocino[4,3-b]indole systems, is fundamental to the synthesis of this compound and its relatives [5, 9].

The pyrrolo[2,3-d]carbazole core is essentially a carbazole (B46965) nucleus with an additional pyrrole (B145914) ring fused to it. A common synthetic approach involves the sequential construction of these heterocyclic components. For example, one could start with a pre-formed carbazole and devise a strategy to annulate the pyrrole ring onto it. A more convergent approach involves a tandem cyclization strategy, such as a palladium-catalyzed domino reaction that forms multiple rings in one pot from a highly functionalized acyclic precursor [6, 10]. Oxidative cyclizations are also powerful; for instance, the reaction of a suitably substituted indole derivative can be induced to cyclize onto an adjacent aromatic ring, forging the carbazole framework in a single step .

The azocino[4,3-b]indole scaffold, which features a challenging eight-membered nitrogen-containing ring fused to an indole, requires distinct synthetic tactics [5, 6]. The formation of medium-sized rings like the azocine (B12641756) is often entropically disfavored. Ring-closing metathesis (RCM) has emerged as a premier method for this task. A precursor containing two terminal alkenes is treated with a ruthenium catalyst (e.g., Grubbs' catalyst) to form the eight-membered ring through cyclo-release of ethylene (B1197577) . Another approach is intramolecular alkylation or acylation, although this often requires high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

The table below compares synthetic methodologies for constructing these core alkaloid scaffolds.

| Scaffold | Synthetic Method | Catalyst / Reagents | Key Features | References |

| Pyrrolo[2,3-d]carbazole | Fischer Indole Synthesis | Acid catalyst (e.g., ZnCl₂) | Builds the indole ring onto a pre-existing ketone. | |

| Pd-catalyzed Domino Cyclization | Pd(0) catalyst, Ligands | Convergent; forms multiple rings in a single operation. | , | |

| Oxidative Cyclization (e.g., Scholl reaction) | Oxidant (e.g., FeCl₃), Lewis Acid | Forms an aryl-aryl bond to create the carbazole unit. | ||

| Azocino[4,3-b]indole | Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs' catalyst | Highly effective for medium-sized rings; tolerant of many functional groups. | , |

| Intramolecular SₙAr | Strong base (e.g., KHMDS) | Forms the azocine ring via nucleophilic aromatic substitution. |

Synthetic Strategies for this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships (SAR) and developing new chemical probes or therapeutic leads. Synthetic strategies for analogs can be broadly categorized into two approaches: late-stage functionalization (LSF) of the completed natural product core, or the de novo synthesis of analogs by modifying an established synthetic route with new building blocks .

Late-stage functionalization involves the selective chemical modification of the complex this compound skeleton. C-H activation is a particularly attractive LSF strategy, allowing for the direct introduction of new functional groups onto the indole nucleus or the aliphatic framework without the need for pre-installed handles . For example, iridium- or rhodium-catalyzed C-H borylation can install a boronic ester at the C7 position of the indole ring, which can then be subjected to Suzuki cross-coupling to introduce a wide variety of aryl or alkyl substituents. Similarly, directed halogenation can selectively install a bromine or iodine atom, providing a versatile handle for further derivatization via metal-catalyzed cross-coupling reactions .

The de novo synthesis approach provides access to a broader range of structural modifications. By intercepting a known total synthesis at an early stage, chemists can introduce modified building blocks to generate analogs with deep-seated structural changes. For instance, using a 5-methoxy- or 6-fluorotryptamine (B1299898) derivative instead of tryptamine at the beginning of the synthesis would yield the corresponding methoxy- or fluoro-Tubifolidine analog . This approach allows for systematic changes to the electronic properties and steric profile of the molecule. It is also the primary method for creating analogs with modifications to the challenging 2-azabicyclo[3.3.1]nonane core, where LSF is often difficult .

The table below summarizes representative strategies for accessing this compound derivatives.

| Strategy | Modification Site | Reaction Type | Example Reagents | Purpose of Modification | References |

| Late-Stage Functionalization (LSF) | Indole C7-H | C-H Borylation / Suzuki Coupling | [Ir(cod)OMe]₂, dtbpy; then Ar-X, Pd catalyst | Introduce diverse aryl/heteroaryl groups. | , |

| Indole C4-H | Directed Halogenation | N-Bromosuccinimide (NBS) | Install a handle for further coupling reactions. | ||

| De Novo Synthesis | Indole Ring | Use of substituted tryptamines | 5-MeO-tryptamine, 6-F-tryptamine | Modulate electronic properties and lipophilicity. | |

| Aliphatic Core | Use of modified enone precursors | Altered Michael acceptors for bridged ring formation | Probe the importance of the aliphatic scaffold's shape and functionality. | , |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure, reactivity, and spectroscopic properties of complex natural products like tubifolidine. These computational methods provide detailed insights at the atomic level, complementing experimental findings and guiding further research.

Density Functional Theory (DFT) Applications (e.g., Geometry Optimization, Reactivity Descriptors)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. wikipedia.org For this compound, DFT calculations, specifically using the B3LYP functional with the 6-311++G(df,pd) basis set, have been employed for geometry optimization and to verify the structural stability. researchgate.netresearchgate.net This level of theory is also used to calculate various reactivity descriptors that provide insights into the molecule's chemical behavior. researchgate.netresearchgate.netresearchgate.net

The application of DFT extends to understanding the regioselectivity of key synthetic steps, such as the Fischer indolization used in the total synthesis of Strychnos alkaloids, including this compound. nih.gov Theoretical calculations have supported experimental outcomes in the synthesis of the tetracyclic ring skeleton common to these alkaloids. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

To understand the electronic transitions of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed. researchgate.netresearchgate.net Specifically, the TD-DFT/B3LYP level of theory has been used to evaluate the electronic absorption spectra. researchgate.netresearchgate.net These calculations revealed that the observed UV-Vis spectral peaks at 292 nm and 254 nm are primarily due to n→π* and π→π* transitions, with some contribution from σ→π* transitions. researchgate.netresearchgate.netresearchgate.net These electronic transitions in the ground state are also suggested to contribute to a decrease in the stability of the this compound molecule. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comyoutube.com For this compound, FMO analysis has been conducted to understand its electronic properties and reactivity. researchgate.netresearchgate.net

The analysis indicates that the electro-donating character of this compound is more pronounced than its electro-accepting capability. researchgate.netresearchgate.net The energies of the HOMO and LUMO, and the resulting energy gap, are crucial parameters in determining the molecule's reactivity and kinetic stability.

Table 1: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.99 |

| LUMO | 0.58 |

| Energy Gap (ΔE) | 6.57 |

Data sourced from DFT/B3LYP/6-311++G(df,pd) calculations.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.comrsc.orgnih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface.

In the context of related alkaloid structures, MEP analysis helps in identifying the electron-rich and electron-deficient regions. For this compound, the nitrogen atoms are expected to be the most electron-rich centers, representing sites prone to electrophilic attack. The hydrogen atoms of the aromatic ring and the aliphatic chain would exhibit positive potential, making them susceptible to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. chemrxiv.orgnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewikipedia.org It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de

Global Reactivity Parameters (e.g., Hardness, Softness, Electrophilicity)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's stability and reactivity. dergipark.org.trmdpi.com These parameters are widely used to evaluate the chemical behavior of molecular systems. researchgate.net For this compound, these descriptors have been calculated using DFT. researchgate.netresearchgate.net

Key global reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily a molecule undergoes electronic changes.

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

Table 2: Global Reactivity Parameters of this compound

| Parameter | Value (eV) |

| Ionization Potential (I) | 5.99 |

| Electron Affinity (A) | -0.58 |

| Chemical Hardness (η) | 3.285 |

| Chemical Softness (S) | 0.304 |

| Electronegativity (χ) | 2.705 |

| Electrophilicity Index (ω) | 1.112 |

Data derived from DFT/B3LYP/6-311++G(df,pd) calculations. researchgate.netresearchgate.net

These calculated parameters help in quantitatively assessing the reactivity and kinetic stability of this compound. ijres.org

Molecular Modeling and Simulation

Computational methods are integral to understanding the complex chemical and biological nature of natural products like this compound. Molecular modeling and simulation techniques provide insights into molecular structure, reactivity, and interactions with biological targets, guiding further experimental research.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking has been employed to elucidate its potential interactions with biological receptors.

Research has specifically explored the interaction of this compound with the topoisomerase receptor as part of investigations into its antioxidant activity. organicdivision.orgmpg.de These studies use docking simulations to understand how this compound binds to the active site of the receptor, providing a molecular basis for its observed biological effects. The calculations help to identify key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. organicdivision.org Density Functional Theory (DFT) calculations have been used in conjunction with docking to analyze the electronic properties and reactivity descriptors of this compound, which support the docking results. organicdivision.orgresearchgate.net

Table 1: Summary of Molecular Docking Findings for this compound

| Target Receptor | Key Findings | Computational Methods Used |

|---|---|---|

| Topoisomerase | Investigation of binding mode to understand antioxidant mechanism. organicdivision.orgmpg.de | Molecular Docking, Density Functional Theory (DFT). organicdivision.orgmpg.de |

| Acetylcholinesterase (AChE) | Docking studies performed on related Strychnos alkaloids. nih.govmdpi.com | Molecular Docking, DFT. nih.govmdpi.com |

| Butyrylcholinesterase (BuChE) | Docking studies performed on related Strychnos alkaloids. nih.govmdpi.com | Molecular Docking, DFT. nih.govmdpi.com |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a class of computational approaches that combine the accuracy of quantum mechanics (QM) for a small, critical region of a system (like an enzyme active site) with the efficiency of molecular mechanics (MM) for the larger, surrounding environment. mpg.denih.govnih.gov This allows for the study of chemical reactions and electronic phenomena within large biological systems where a full QM calculation would be computationally prohibitive. nih.govnih.gov The QM region is treated with methods like DFT, which can accurately describe electronic rearrangements, while the MM region is described by a classical force field. mpg.dechemrxiv.org

A review of the scientific literature indicates that while QM/MM is a powerful tool for computational enzymology and studying chemical reactions in biological contexts nih.govfrontiersin.org, specific studies applying QM/MM approaches directly to the compound this compound have not been extensively reported. The application of such methods could, in the future, provide deeper insights into its mechanism of action or metabolic pathways.

Molecular Docking Studies for Ligand-Target Interactions

Applications of Computational Design and Artificial Intelligence in this compound Research

The use of computational design and artificial intelligence (AI), particularly machine learning (ML), is revolutionizing drug discovery and chemical synthesis. nih.govdrugpatentwatch.com These technologies can screen vast chemical libraries, predict molecular properties, design novel molecules (de novo drug design), and even plan synthetic routes. drugpatentwatch.comfrontiersin.orgyoutube.com Machine learning algorithms like support vector machines and artificial neural networks are increasingly used to build predictive models for pharmacological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

While the potential for these technologies is vast, their specific application to this compound research is still an emerging area. The scientific literature contains broad discussions on the use of AI and machine learning for drug discovery mdpi.comfrontiersin.org, organic synthesis, and the classification of natural products researchgate.net, but dedicated studies focusing on this compound are not widely documented. The inclusion of this compound in conference proceedings that also feature topics on artificial intelligence in organic synthesis suggests that it is a compound of interest within the computational chemistry community. organicdivision.org However, detailed research employing AI for the computational design of this compound analogs or for predicting its biological activities is not yet prevalent in published literature.

Structure Activity Relationship Sar Investigations

Methodologies for SAR Elucidation

The elucidation of SAR for tubifolidine and related alkaloids involves several key methodologies that bridge synthesis and biological evaluation.

A primary method involves the synthesis of analogues and derivatives . Researchers have developed various synthetic routes to the core structure of this compound and other related 2-azabicyclo[3.3.1]nonane indole (B1671886) alkaloids. rsc.orgnih.gov These syntheses are not only aimed at the total synthesis of the natural product but also at creating a library of related compounds with specific structural modifications. rsc.org Key reactions, such as the regioselective formation of enol triflates and subsequent indolizations, facilitate the construction of essential indole intermediates, which can then be further modified. nih.gov The Fischer indole synthesis is a classic and widely used method for preparing the tetrahydrocarbazole scaffold, which is a core component of many alkaloids, including the precursors to this compound. researchgate.net By systematically altering different parts of the this compound molecule—such as the aromatic ring, the ethylidene side chain, or the stereochemistry of various centers—scientists can assess the impact of these changes on biological activity.

Biological screening is the complementary methodology to analogue synthesis. Once a series of derivatives is created, they are subjected to a battery of biological assays to determine their activity. For related Aspidosperma alkaloids, these assays often include cytotoxicity screening against various human cancer cell lines. researchgate.netresearchgate.net For instance, studies on sarpagine (B1680780) alkaloids, which are structurally related, have involved intensive structural optimization and evaluation of anticancer activity, leading to the identification of analogues with significantly improved potency. researchgate.net

Computational studies , such as molecular docking and Density Functional Theory (DFT), are also employed to investigate SAR. researchgate.netresearchgate.net Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, providing insights into potential interactions. researchgate.net DFT calculations are used to determine the electronic properties of the molecule, such as ionization energies, electron affinities, and orbital energy gaps, which can be correlated with its reactivity and biological activity. researchgate.net These computational approaches help to rationalize experimentally observed activities and guide the design of new, potentially more potent analogues.

| Methodology | Description | Key Application for this compound SAR |

| Analogue Synthesis | Chemical synthesis of structural variants of the lead compound. | Creation of this compound derivatives with modified ring systems, substituents, and stereochemistry to probe their biological importance. rsc.orgnih.gov |

| Biological Screening | Testing of synthesized compounds in biological assays (e.g., cytotoxicity, receptor binding). | Evaluating the functional consequences of structural modifications, linking specific chemical features to biological effects. researchgate.netresearchgate.net |

| Computational Modeling | Use of computer simulations (e.g., DFT, Molecular Docking) to predict molecular properties and interactions. | Rationalizing experimental results and guiding the design of new analogues by predicting their electronic properties and binding modes. researchgate.netresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more mathematical approach to understanding SAR. It aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. ijpras.com

For complex alkaloids like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly relevant. researchgate.netnih.gov These methods build a 3D model by aligning a set of molecules and calculating their steric and electrostatic fields. The resulting model can highlight regions where modifications to the structure are likely to increase or decrease biological activity. ijpras.com Although specific CoMFA or CoMSIA models for this compound are not extensively reported in the provided context, these techniques are standard in the field for related compounds. researchgate.netnih.gov

Computational studies on this compound itself have utilized electron propagator calculations, such as Outer Valence Green's Function (OVGF) and Partial Third Order (P3) approximations, to examine its electronic structure. researchgate.net These calculations provide values for ionization energies and electron affinities, which are descriptors that can be used in QSAR models. The goal is to correlate these quantum chemical descriptors with observed antioxidant activity or other biological effects. researchgate.net The process involves generating descriptors that quantify various aspects of the molecule's physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects) and then using statistical methods to build a predictive model. mdpi.com

| QSAR Modeling Aspect | Description | Relevance to this compound |

| Model Objective | To establish a mathematical equation linking chemical structure descriptors to biological activity. ijpras.com | To predict the activity of new, unsynthesized this compound analogues and to understand the key physicochemical properties driving its biological effects. |

| Key Descriptors | Quantifiable properties of the molecule, including electronic (e.g., orbital energies, atomic charges), steric, and hydrophobic parameters. mdpi.com | For this compound, quantum chemical descriptors like ionization energies and electron affinities have been calculated for use in SAR analysis. researchgate.net |

| Common Methods | 2D-QSAR and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). ijpras.comnih.gov | These methods are standard for developing predictive models for complex natural products and could guide the modification of the this compound scaffold. researchgate.net |

Influence of Structural Modifications on Biological Activity

While specific SAR data on a wide range of this compound derivatives is limited in the public domain, general principles can be inferred from the synthesis of its core structure and studies on closely related alkaloids. The synthesis of (+)-uleine and (-)-tubifolidine highlights the importance of the 2-azabicyclo[3.3.1]nonane core for this class of alkaloids. nih.gov

Modifications to the Aromatic Ring: Adding or changing substituents on the indole ring can modulate activity. For instance, the presence and position of a methoxy (B1213986) group in related alkaloids can significantly alter cytotoxicity. researchgate.net

Alterations to the D and E Rings: The size and saturation level of the rings fused to the indole core are critical. Changes to the ethylidene side chain on the D ring or modifications to the E ring can lead to a substantial loss or gain of activity.

Stereochemistry: As with most complex natural products, the specific stereochemical configuration of this compound is crucial for its interaction with biological targets. The asymmetric synthesis of these alkaloids is non-trivial, and different stereoisomers are expected to have vastly different biological profiles. nih.gov

In a study on related sarpagine alkaloids, structural optimization led to the discovery that incorporating an allene (B1206475) unit into the molecule resulted in a tenfold improvement in anticancer activity compared to the natural lead compounds. researchgate.net This demonstrates that even subtle modifications to the peripheral structure, while maintaining the core scaffold, can dramatically influence biological function.

| Structural Modification | Potential Impact on Biological Activity (Inferred from Related Alkaloids) | Reference |

| Substitution on Indole Ring | Altering electronic properties and steric bulk, potentially affecting receptor binding and cytotoxicity. | researchgate.net |

| Modification of the Core Ring System | Changes to the pentacyclic framework are likely to abolish or drastically change activity, as this constitutes the core pharmacophore. | nih.gov |

| Alteration of Side Chains | Modifying groups like the ethylidene side chain can fine-tune activity, potency, and selectivity. | researchgate.net |

| Stereochemical Inversion | Changing the 3D arrangement of atoms can lead to a complete loss of activity due to a mismatch with the biological target. | nih.gov |

Biological Activity and Molecular Mechanism Studies in Vitro Focus

In Vitro Assays for Bioactivity Profiling

Initial screening of Tubifolidine's biological activity has been performed using a combination of established in vitro assays. These methods provide a broad overview of its potential bioactivity, guiding more specific investigations.

The antioxidant potential of this compound has been a subject of scientific inquiry, with researchers employing standard chemical assays to evaluate its ability to neutralize free radicals. researchgate.net One of the primary methods used is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netresearchgate.net This popular spectrophotometric method is widely used for assessing the antioxidant capacity of various compounds, including natural product extracts. mdpi.comphytopharmajournal.com

The DPPH assay operates on the principle that the DPPH radical, which is stable and has a deep violet color, becomes decolorized upon accepting an electron or hydrogen radical from an antioxidant compound. mdpi.com The degree of color change, measured by a decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the compound being tested. mdpi.com In the case of this compound, its antioxidant activity was specifically explored using the DPPH method to understand its potential to mitigate oxidative stress. researchgate.netresearchgate.netresearchgate.net The electro-donating power of this compound, as suggested by Frontier Molecular Orbital (FMO) analysis, supports its potential capability as a radical scavenger. researchgate.net

Cell-based assays are crucial for moving from simple chemical reactivity to understanding a compound's effect in a complex biological environment. semanticscholar.org These assays can screen for a wide range of activities, such as cytotoxicity, anti-inflammatory effects, or the modulation of specific cellular pathways. phytopharmajournal.comnih.gov For the Strychnos family of alkaloids, to which this compound belongs, cell-based assays have been used to evaluate their potential as multidrug resistance (MDR) reversal agents in cancer cells. researchgate.net Such screens are vital as the primary readout for complex biological modifiers often comes from cell-based systems, which can account for factors like membrane permeability and interaction with cellular machinery. nih.gov While specific cell-based assay results for this compound are not detailed in the provided literature, the evaluation of its structural relatives, such as akuammicine, in cancer cell lines provides a clear precedent for this type of bioactivity profiling. researchgate.net

To pinpoint the precise molecular interactions of a compound, biochemical assays are employed. These cell-free assays measure the effect of a compound on a purified protein, such as an enzyme or receptor. For Strychnos alkaloids, biochemical assays have been instrumental in identifying their role as modulators of specific ABC (ATP-binding cassette) efflux pumps that are overexpressed in multidrug-resistant cancers. researchgate.net For instance, related compounds were evaluated in biochemical assays with ABCC10 and P-glycoprotein (P-gp) to determine their inhibitory activity. researchgate.net

In the context of this compound's antioxidant properties, a target screening approach was undertaken where several antioxidant-related proteins were considered as potential targets. researchgate.net These included enzymes such as superoxide (B77818) dismutase, glutathione (B108866) peroxidase, catalase, and xanthine (B1682287) oxidase, as well as topoisomerase and cytochrome P450 2C9. researchgate.net This approach allows for the identification of specific molecular targets that may be modulated by this compound.

Cell-Based Assays for General Bioactivity Screening

Molecular Target Identification and Validation

Identifying the specific molecular targets of a bioactive compound is a cornerstone of modern drug discovery. nih.govnih.gov This process involves a combination of computational and experimental methods to determine which proteins or nucleic acids the compound interacts with to exert its biological effect.

Target-based drug discovery begins with identifying a molecular target, such as an enzyme or receptor, that is believed to play a critical role in a disease. nih.govpharmafeatures.com Compounds are then screened for their ability to interact with and modulate the function of this chosen target. researchgate.net

The investigation of this compound has employed this strategy. Following the observation of its antioxidant activity, a panel of potential protein targets related to this function was selected for further analysis. researchgate.net This target-based approach included molecular docking studies against enzymes like topoisomerase to elucidate potential binding interactions. researchgate.netresearchgate.net Similarly, other studies have evaluated this compound and related compounds against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of neurodegenerative diseases. researchgate.netresearchgate.net This method allows for a rational investigation into the compound's mechanism of action.

Understanding the interaction between a compound (ligand) and its protein target at a molecular level is crucial for validating the target and for any subsequent optimization efforts. nih.govrsc.org Molecular docking is a key computational technique used for this purpose. mdpi.com It predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. uni-leipzig.de

Molecular docking studies have been a significant part of the research on this compound. researchgate.netresearchgate.net These computational analyses were performed to illuminate the possible interactions between this compound and several potential protein targets. researchgate.net The insights gained from these studies are supported by theoretical calculations like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, which help to explain the compound's reactivity and the nature of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the protein-ligand complex. researchgate.netresearchgate.net

Table 1: Summary of Molecular Docking Studies on this compound

| Protein Target | Research Focus | Reference |

| Topoisomerase | To explore potential interactions related to antioxidant activity. | researchgate.netresearchgate.net |

| Acetylcholinesterase (AChE) | To evaluate potential as a modulator for neurodegenerative disease targets. | researchgate.netresearchgate.net |

| Butyrylcholinesterase (BuChE) | To evaluate potential as a modulator for neurodegenerative disease targets. | researchgate.netresearchgate.net |

| Human Serum Albumin (HSA) | To evaluate binding to a major transport protein in the blood. | researchgate.net |

| Superoxide Dismutase | To screen for interaction with antioxidant-related enzymes. | researchgate.net |

| Catalase | To screen for interaction with antioxidant-related enzymes. | researchgate.net |

| Xanthine Oxidase | To screen for interaction with antioxidant-related enzymes. | researchgate.net |

Target-Based Drug Discovery Approaches

Proposed or Elucidated Molecular Mechanisms of Action (e.g., interaction with topoisomerase receptor)

The molecular mechanism of action for this compound is an area of ongoing investigation, with current research pointing towards a potential interaction with DNA topoisomerase. This proposed mechanism is primarily supported by computational studies, as detailed below.

Detailed Research Findings

Initial investigations into the biological activities of this compound, a Strychnos indole (B1671886) alkaloid, have utilized computational methods to predict its molecular targets. A key study by Serdaroğlu and colleagues in 2021 employed molecular docking to explore the possible interaction between this compound and the topoisomerase receptor. researchgate.netresearchgate.net This in silico approach was part of a broader characterization of the compound that also included spectroscopic analysis and antioxidant activity assessment. researchgate.netresearchgate.net

The molecular docking studies were designed to elucidate a potential binding affinity between this compound and topoisomerase, suggesting that the compound might exert its biological effects through the inhibition of this critical enzyme. researchgate.netresearchgate.net Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA, playing a crucial role in DNA replication, transcription, and repair. Their inhibition is a common mechanism for cytotoxic and anticancer agents.

While the molecular docking results suggest a promising avenue for this compound's mechanism of action, it is important to note that these are predictive, computational findings. researchgate.netresearchgate.net As of the latest available research, these computational hypotheses have not yet been substantiated by in vitro or in vivo experimental data. There are currently no published studies providing experimental evidence of this compound's direct inhibitory activity on topoisomerase I or II, nor are there any reported IC50 values from topoisomerase assays.

Therefore, the interaction with the topoisomerase receptor remains a proposed, rather than an elucidated, molecular mechanism for this compound. Further in vitro studies are required to confirm this hypothesis and to determine the specific nature of the interaction, such as whether this compound acts as a topoisomerase inhibitor or a topoisomerase poison.

Data Tables

As current research is limited to computational modeling, there is no experimental data available to populate a table with values such as IC50 for topoisomerase inhibition. The table below reflects the nature of the existing findings.

Table 1: Summary of Molecular Docking Studies for this compound

| Compound | Molecular Target | Method | Finding | Source |

| This compound | Topoisomerase Receptor | Molecular Docking | Proposed interaction | researchgate.netresearchgate.net |

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways

The total synthesis of Tubifolidine and its congeners remains a formidable challenge that continues to drive innovation in organic chemistry. Future efforts will likely focus on developing more efficient, scalable, and stereoselective synthetic routes.

Key areas of exploration include:

Asymmetric Catalysis : The development of novel asymmetric synthetic routes is a primary focus, aiming to produce specific enantiomers like (−)-Tubifolidine with high purity. acs.orgnih.gov Palladium-catalyzed asymmetric allylic substitution has already proven effective for synthesizing the core structures of Strychnos alkaloids and will likely be refined further. nih.gov

Novel Cyclization Strategies : The construction of the intricate pentacyclic framework of this compound is a critical aspect of its synthesis. researchgate.netresearchgate.net Research is ongoing into new cyclization reactions, such as those mediated by reagents like tetrafluoro-1,4-benzoquinone (B1208127) (TFB), to efficiently form the key azocino[4,3-b]indole skeleton. researchgate.netnih.gov

General Approaches to Core Skeletons : Chemists are working on general strategies that can be applied to a wide range of related alkaloids. For instance, methods involving the regioselective formation of enol triflates from 2-azabicyclo[3.3.1]nonane ketones followed by indolization provide a versatile entry point to the shared structural framework of many Strychnos alkaloids. rsc.orgacs.orgnih.gov This allows for the synthesis of not only this compound but also related compounds like uleine (B1208228) and dehydrotubifoline. nih.govnih.gov

These advancements aim to make this compound and its analogs more accessible for further study and potential therapeutic development.

Development of Advanced Computational Models

Computational chemistry provides invaluable insights into the structure, reactivity, and biological interactions of complex molecules like this compound. Future research will increasingly rely on sophisticated computational models to guide synthetic efforts and predict biological activity.

Density Functional Theory (DFT) : DFT calculations are extensively used to investigate the molecular geometry, electronic structure, and reactivity of this compound. researchgate.netresearchgate.net Methods like B3LYP/6-311G(d,p) are employed for geometry optimization and to calculate reactivity descriptors. researchgate.netresearchgate.net Future studies will likely use more advanced functionals and basis sets to achieve even higher accuracy.

Time-Dependent DFT (TD-DFT) : This method is used to characterize the electronic absorption spectra of this compound, helping to interpret experimental data from techniques like UV-Vis spectroscopy. researchgate.netresearchgate.net These models can elucidate key electronic transitions, such as n→π* and π→π*. researchgate.net

Molecular Docking : Computational docking simulations are crucial for predicting how this compound interacts with potential biological targets. researchgate.net Studies have already explored its binding with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as proteins like human serum albumin (HSA) and topoisomerase. researchgate.netnih.govresearchgate.net Advanced models will incorporate greater protein flexibility and more accurate scoring functions to better predict binding affinities and modes.

The integration of these computational tools can accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing. univ-biskra.dz

Discovery of Undiscovered Molecular Targets

While preliminary studies have identified potential interacting proteins, a comprehensive understanding of this compound's molecular targets is still lacking. A key future research direction is the unambiguous identification of its cellular binding partners to elucidate its mechanism of action.

Broadening the Scope of Screening : Initial molecular docking studies have investigated targets such as AChE, BuChE, HSA, and topoisomerase. researchgate.netresearchgate.net Future work will need to expand this screening to a wider array of proteins to uncover novel and perhaps unexpected interactions.

Chemical Biology Probes : A powerful strategy for target identification involves the design and synthesis of this compound-based chemical probes. These probes, which can be based on techniques like artemisinin (B1665778) activity-based probing, can be used to isolate and identify binding partners from cell lysates or in living systems, providing direct evidence of molecular interactions. acs.org

Structure-Activity Relationship (SAR) Studies : By synthesizing a library of this compound analogs and evaluating their biological activities, researchers can gather crucial SAR data. researchgate.net This information, combined with computational modeling, can help infer the properties of the binding pocket of its currently unknown targets.

Identifying the specific molecular targets of this compound is essential for understanding its biological effects and for any future therapeutic applications.

Application in Chemical Biology and Drug Discovery Initiatives

As a member of the biologically active Strychnos indole (B1671886) alkaloids, this compound holds significant potential as a lead compound in drug discovery. rsc.orgnih.gov Its complex structure serves as a scaffold for the design of novel therapeutic agents.

Lead Compound Optimization : this compound's natural structure can be systematically modified to improve its potency, selectivity, and pharmacokinetic properties. The development of efficient synthetic routes is crucial for enabling these medicinal chemistry efforts. researchgate.net

Inspiration for Privileged Scaffolds : The hexahydro-1,5-methano-1H-azocino[4,3-b]indole framework is a pivotal structural feature shared by many Strychnos alkaloids. This "privileged scaffold" can be used as a starting point for creating libraries of diverse compounds for high-throughput screening against various diseases.

Exploring New Therapeutic Areas : While initial studies have pointed towards antioxidant activity and interactions with enzymes relevant to neurodegenerative diseases, the full therapeutic potential of this compound is yet to be explored. researchgate.netnih.gov Future initiatives will involve screening this compound and its derivatives against a broader range of diseases, potentially including cancer and infectious diseases, areas where other complex indole alkaloids have shown promise. researchgate.netorganicdivision.org

The journey from a complex natural product to a clinical drug is long, but the unique structure and nascent biological profile of this compound make it a compelling candidate for continued investigation in drug discovery programs. univ-biskra.dz

常见问题

Q. What are the key synthetic pathways for Tubifolidine, and how do reaction conditions influence yield and stereoselectivity?

this compound is synthesized via an asymmetric tandem Michael addition followed by intramolecular cyclization. Critical steps include SnCl₄-promoted allylic substitution for D-ring formation and dual-activation strategies for E-ring construction . Total synthesis requires 10–11 steps, with yields ranging from 14% to 19%. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) significantly impact stereochemical outcomes. For reproducibility, ensure strict anhydrous conditions during SnCl₄-mediated steps and optimize chiral catalysts (e.g., bifunctional thiourea catalysts) to enhance enantiomeric excess .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/NOESY) is critical for assigning stereochemistry and verifying ring connectivity. X-ray crystallography provides definitive proof of absolute configuration, particularly for complex bridged-ring systems. High-resolution mass spectrometry (HRMS) and polarimetry further validate molecular identity and optical purity .

Q. How does this compound’s bioactivity compare to structurally related strychnine alkaloids?

this compound exhibits distinct bioactivity due to its unique D/E-ring junction. Comparative studies with analogs like (-)-Dehydrotubifoline reveal differences in receptor binding affinity. Use in vitro assays (e.g., ligand displacement assays) to quantify interactions with glycine or NMDA receptors. Pair with molecular docking simulations to map structural determinants of activity .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s pharmacological properties?

Primary neuronal cultures or transfected HEK293 cells expressing glycine receptors are standard models. Measure dose-dependent inhibition using patch-clamp electrophysiology or calcium imaging. Include positive controls (e.g., strychnine) and validate results with radioligand binding assays to minimize false positives .

Q. How can researchers address low yields in this compound’s final cyclization steps?

Low yields often stem from competing side reactions during ring closure. Mitigate this by:

- Screening Lewis acid catalysts (e.g., BF₃·Et₂O vs. SnCl₄) to favor intramolecular pathways.

- Employing high-dilution conditions to suppress oligomerization.

- Optimizing protecting groups to stabilize reactive intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the role of SnCl₄ in this compound’s D-ring formation?

SnCl₄ facilitates allylic displacement via a carbocation intermediate stabilized by chloride counterions. Isotopic labeling (e.g., ¹³C tracking) and kinetic studies reveal a two-step mechanism: (1) substrate activation through coordination with SnCl₄ and (2) nucleophilic attack by the adjacent amine. Computational studies (DFT) further elucidate transition-state geometries and regioselectivity .

Q. How can contradictory data in this compound’s pharmacological studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, ion concentrations) or cell line specificity. Standardize protocols using guidelines from Journal of Pharmacological and Toxicological Methods. Perform meta-analyses to identify confounding variables and validate findings across multiple models (e.g., primary cells, ex vivo tissue preparations) .

Q. What strategies improve enantiomeric purity in large-scale this compound synthesis?

Asymmetric catalysis with chiral Pd or Rh complexes enhances enantioselectivity during Michael additions. Alternatively, kinetic resolution via enzymatic catalysis (e.g., lipases) can separate diastereomers. Monitor purity using chiral HPLC and refine crystallization protocols to remove residual racemic mixtures .

Q. How do electronic effects in this compound’s indole core influence its bioactivity?

Electron-withdrawing substituents (e.g., -NO₂) at the indole C-5 position reduce receptor binding by destabilizing π-π interactions. Use Hammett plots to correlate substituent electronic parameters (σ) with IC₅₀ values. Pair with mutagenesis studies to identify critical receptor residues .

Q. What computational methods predict this compound’s metabolic stability and toxicity?

Molecular dynamics simulations (MD) and ADMET prediction tools (e.g., SwissADME) model hepatic metabolism and cytochrome P450 interactions. Validate with in vitro microsomal assays and zebrafish toxicity models. Adjust the scaffold’s lipophilicity (e.g., logP < 3) to enhance metabolic stability .

Methodological Guidelines

- Data Reproducibility : Document catalyst loadings, solvent grades, and reaction times in detail (per ).

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for bioactivity comparisons.

- Ethical Compliance : Obtain approvals for in vivo studies and adhere to ARRIVE guidelines for animal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。